molecular formula C36H29N3O6 B613502 Fmoc-D-His(Fmoc)-OH CAS No. 200926-18-7

Fmoc-D-His(Fmoc)-OH

Cat. No.: B613502
CAS No.: 200926-18-7
M. Wt: 599.64
InChI Key: WTBXFPFCUZKREB-MGBGTMOVSA-N
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Description

Fmoc-D-Histidine(Fmoc)-OH is a derivative of the amino acid histidine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amine group during the synthesis process. The Fmoc group is known for its hydrophobicity and aromaticity, which promote the association of building blocks through hydrophobic and π-π stacking interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(Fmoc)-OH typically involves the protection of the histidine amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In industrial settings, the production of Fmoc-D-Histidine(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed using a solution of piperidine in DMF, allowing for the sequential addition of amino acids to form the desired peptide .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Histidine(Fmoc)-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fmoc-D-Histidine(Fmoc)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-D-Histidine(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation. The imidazole ring of histidine can also interact with various molecular targets, including metal ions and enzymes, through coordination and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Histidine(Fmoc)-OH is unique due to the presence of the imidazole ring in its side chain, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in the synthesis of peptides that require histidine residues for their biological activity .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXFPFCUZKREB-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679580
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200926-18-7
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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